N-[3-[1-(3,3-difluorocyclobutyl)ethylamino]phenyl]-2-pyrazol-1-ylpropanamide
Description
N-[3-[1-(3,3-difluorocyclobutyl)ethylamino]phenyl]-2-pyrazol-1-ylpropanamide is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group, a phenyl ring, and a pyrazole moiety
Properties
IUPAC Name |
N-[3-[1-(3,3-difluorocyclobutyl)ethylamino]phenyl]-2-pyrazol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O/c1-12(14-10-18(19,20)11-14)22-15-5-3-6-16(9-15)23-17(25)13(2)24-8-4-7-21-24/h3-9,12-14,22H,10-11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQSILJIWIYIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)(F)F)NC2=CC(=CC=C2)NC(=O)C(C)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[1-(3,3-difluorocyclobutyl)ethylamino]phenyl]-2-pyrazol-1-ylpropanamide typically involves multiple steps:
Formation of the Difluorocyclobutyl Intermediate: The starting material, 3,3-difluorocyclobutanol, is synthesized through the fluorination of cyclobutanol using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Coupling with Phenyl Ring: The amine is coupled with a phenyl ring containing a leaving group (e.g., bromide or chloride) under conditions such as palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig coupling).
Formation of Pyrazole Moiety: The phenyl intermediate is then reacted with a pyrazole derivative under conditions that facilitate the formation of the final amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-[1-(3,3-difluorocyclobutyl)ethylamino]phenyl]-2-pyrazol-1-ylpropanamide can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, palladium catalysts for cross-coupling reactions
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
N-[3-[1-(3,3-difluorocyclobutyl)ethylamino]phenyl]-2-pyrazol-1-ylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[3-[1-(3,3-difluorocyclobutyl)ethylamino]phenyl]-2-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group may enhance binding affinity and specificity, while the pyrazole moiety can interact with active sites or allosteric sites on proteins . The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutanol: A precursor in the synthesis of the target compound.
3,3-Difluorocyclobutylmethanol:
Uniqueness
N-[3-[1-(3,3-difluorocyclobutyl)ethylamino]phenyl]-2-pyrazol-1-ylpropanamide is unique due to the combination of its difluorocyclobutyl group, phenyl ring, and pyrazole moiety. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
